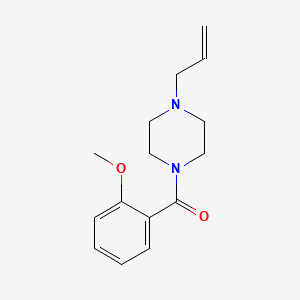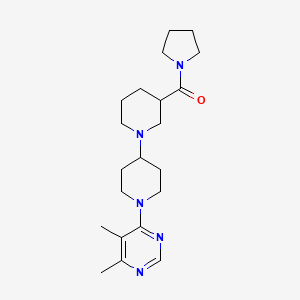![molecular formula C20H19IN2O3 B5367245 2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5367245.png)
2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that has been widely studied for its potential applications in neuroscience research. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype.
作用机制
2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the endogenous ligand. This results in the inhibition of AMPA receptor-mediated synaptic transmission, which is involved in various physiological processes such as learning and memory, synaptic plasticity, and neuronal development.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory. It has also been shown to inhibit the development of kindling, a model of epileptogenesis. In addition, this compound has been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using 2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone in lab experiments is its high potency and selectivity for the AMPA receptor subtype. This allows researchers to selectively block AMPA receptor-mediated synaptic transmission without affecting other receptor subtypes. One limitation of using this compound is its relatively short half-life, which requires frequent administration in in vivo experiments.
未来方向
There are several future directions for 2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone research. One area of interest is the development of more potent and selective AMPA receptor antagonists for use in neuroscience research and potential therapeutic applications. Another area of interest is the investigation of the role of AMPA receptors in various neurological disorders, such as Alzheimer's disease and epilepsy. Finally, the development of more stable and long-lasting formulations of this compound may facilitate its use in in vivo experiments.
合成方法
The synthesis of 2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 2-(3,4-dimethoxyphenyl)ethylidene-1,3-dione. This intermediate is then reacted with 2-amino-4,6-diiodoquinazoline to form this compound. The final product is obtained by recrystallization from ethanol.
科学研究应用
2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone has been extensively used in neuroscience research as a tool for studying the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to block AMPA receptor-mediated synaptic transmission in a dose-dependent manner, allowing researchers to investigate the contribution of these receptors to various physiological and pathological processes.
属性
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-ethyl-6-iodoquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN2O3/c1-4-23-19(22-16-8-7-14(21)12-15(16)20(23)24)10-6-13-5-9-17(25-2)18(11-13)26-3/h5-12H,4H2,1-3H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTLYDPXYHDNSA-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)




![ethyl 2-(2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5367220.png)

![N-(5-bromo-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5367225.png)
![N-pyridin-3-yl-N'-(2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B5367227.png)
![2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5367231.png)
![methyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5367255.png)
![2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5367258.png)
